molecular formula C9H3BrF14O4 B12063769 Methyl 8-bromoperfluoro(2,5-dimethyl-3,6-dioxaoctanoate)

Methyl 8-bromoperfluoro(2,5-dimethyl-3,6-dioxaoctanoate)

Cat. No.: B12063769
M. Wt: 521.00 g/mol
InChI Key: ZDEQBZUGQHJTFP-UHFFFAOYSA-N
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Description

Methyl 8-bromoperfluoro(2,5-dimethyl-3,6-dioxaoctanoate) is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of bromine and multiple fluorine atoms, which contribute to its high reactivity and stability. This compound is used in various scientific research applications due to its distinctive chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-bromoperfluoro(2,5-dimethyl-3,6-dioxaoctanoate) typically involves the reaction of perfluorinated precursors with brominating agents. One common method includes the use of perfluoro(2,5-dimethyl-3,6-dioxaoctanoate) as a starting material, which is then brominated using bromine or other brominating reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound involves large-scale bromination processes, often utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain high-purity Methyl 8-bromoperfluoro(2,5-dimethyl-3,6-dioxaoctanoate) suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-bromoperfluoro(2,5-dimethyl-3,6-dioxaoctanoate) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction reactions produce different oxidation states and reduced forms of the compound .

Scientific Research Applications

Methyl 8-bromoperfluoro(2,5-dimethyl-3,6-dioxaoctanoate) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 8-bromoperfluoro(2,5-dimethyl-3,6-dioxaoctanoate) involves its interaction with various molecular targets and pathways. The presence of bromine and fluorine atoms enhances its reactivity, allowing it to participate in a wide range of chemical reactions. The compound can interact with nucleophiles, electrophiles, and radicals, leading to the formation of diverse products. Its unique structure also enables it to act as a catalyst or inhibitor in specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 8-bromoperfluoro(2,5-dimethyl-3,6-dioxaoctanoate) is unique due to the presence of both bromine and multiple fluorine atoms, which impart distinct chemical properties. This combination enhances its reactivity and stability, making it valuable for various scientific and industrial applications .

Properties

Molecular Formula

C9H3BrF14O4

Molecular Weight

521.00 g/mol

IUPAC Name

methyl 2-[2-(2-bromo-1,1,2,2-tetrafluoroethoxy)-1,1,2,3,3,3-hexafluoropropoxy]-2,3,3,3-tetrafluoropropanoate

InChI

InChI=1S/C9H3BrF14O4/c1-26-2(25)3(11,6(15,16)17)27-8(21,22)4(12,7(18,19)20)28-9(23,24)5(10,13)14/h1H3

InChI Key

ZDEQBZUGQHJTFP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(F)(F)Br)(F)F)F)(F)F)F

Origin of Product

United States

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